molecular formula C17H17N3O2S2 B11407892 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11407892
M. Wt: 359.5 g/mol
InChI Key: WYKSDBSYKCCXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with dimethyl groups and an acetamide moiety linked to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of Benzofuran and Thiadiazole Rings: The benzofuran and thiadiazole rings can be coupled through an acetamide linkage using reagents such as acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, especially at the benzofuran ring, with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles like halogens, nucleophiles like amines, and appropriate catalysts.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the thiadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide:

Uniqueness

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the combination of the benzofuran and thiadiazole rings, which imparts a distinct set of chemical and biological properties

Biological Activity

The compound 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel synthetic derivative combining a benzofuran moiety with a thiadiazole structure. This combination is of significant interest due to the diverse biological activities exhibited by both components. Benzofurans are known for their potential in antimicrobial and anticancer applications, while thiadiazoles have been recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

PropertyValue
Molecular Formula C22H23N3O4S
Molecular Weight 397.5 g/mol
IUPAC Name This compound
InChI Key CTLNEAFHNATIOM-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components:

1. Thiadiazole Moiety

Thiadiazoles have been extensively studied for their biological effects. Research indicates that derivatives of 1,3,4-thiadiazole exhibit:

  • Anticancer Activity : Inhibiting enzymes crucial for cancer cell proliferation such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II .
  • Antimicrobial Properties : Effective against various bacterial strains and fungi .

2. Benzofuran Moiety

Benzofurans are recognized for their:

  • Antimicrobial Effects : Particularly against Mycobacterium tuberculosis and other pathogenic bacteria .
  • Anticancer Potential : Various benzofuran derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

The mechanism of action of this compound likely involves:

  • Interaction with specific enzymes and receptors.
  • Modulation of signaling pathways related to cell proliferation and apoptosis.

For instance, the compound may inhibit the ATP-binding site of focal adhesion kinase (FAK), which is pivotal in cancer cell signaling .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various thiadiazole derivatives against different cancer cell lines. The compound exhibited significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values indicating potent activity .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound showed remarkable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for standard antibiotics, indicating its potential as a new antimicrobial agent .

Properties

Molecular Formula

C17H17N3O2S2

Molecular Weight

359.5 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N3O2S2/c1-4-7-23-17-20-19-16(24-17)18-14(21)8-12-9-22-15-11(3)10(2)5-6-13(12)15/h4-6,9H,1,7-8H2,2-3H3,(H,18,19,21)

InChI Key

WYKSDBSYKCCXRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=NN=C(S3)SCC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.